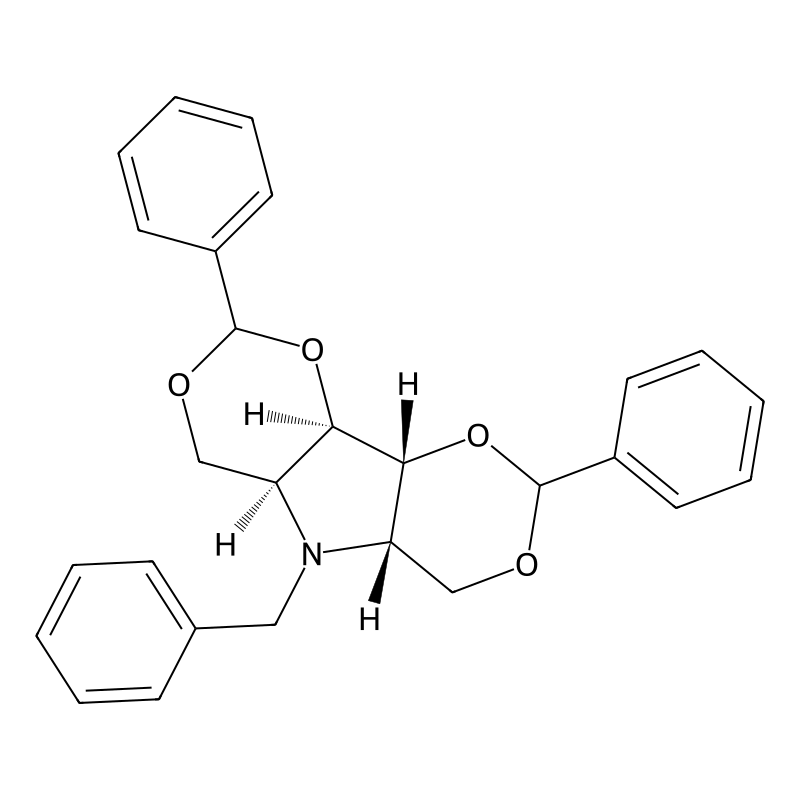

(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Available Information:

The compound (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane is a complex organic molecule characterized by its unique tetracyclic structure that incorporates both oxygen and nitrogen atoms. It features multiple phenyl groups and a benzyl substituent, contributing to its potential biological activity and chemical reactivity. The molecular formula for this compound is C20H21NO4, with a molecular weight of approximately 341.39 g/mol .

- Nucleophilic substitutions: The nitrogen atom can participate in nucleophilic attack reactions.

- Esterification: The hydroxyl groups can react with acids to form esters.

- Reduction reactions: The azatricyclo structure may be susceptible to reduction under specific conditions.

The synthesis of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane typically involves multi-step organic synthesis techniques:

- Formation of the core structure: This may involve cyclization reactions that create the tetracyclic framework.

- Introduction of functional groups: Benzyl and phenyl groups can be introduced through Friedel-Crafts acylation or similar electrophilic aromatic substitution methods.

- Oxygen incorporation: The tetraoxa component may be synthesized through etherification reactions.

The unique structure of this compound suggests potential applications in various fields:

- Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound for drug development.

- Material Science: Its structural properties may be exploited in designing novel materials with specific mechanical or thermal properties.

Several compounds share structural characteristics with (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | C27H27NO4 | Contains multiple benzylidene groups |

| 12-Benzyl-4-phenyl-3,6,8,12-tetrazatricyclo[7.4.0.02,6]trideca | C22H20N4O | Features a tetrazole ring |

| 12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca | Not specified | Incorporates sulfur in the ring structure |

Uniqueness

The uniqueness of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane lies in its specific combination of oxygen and nitrogen heteroatoms within a tetracyclic framework along with its unique stereochemistry (1R,2R configuration), which may influence its biological activity differently compared to similar compounds.

The synthesis of polycyclic ether-aza frameworks typically involves sequential protection-deprotection strategies, cyclization reactions, and stereoselective functionalization. For the target compound, a plausible route begins with the preparation of a bis-benzylidene-protected carbohydrate derivative, such as 1,3:4,6-di-O-benzylidene-L-iditol, which serves as a precursor for introducing the tricyclic core [1]. The benzyl group at the nitrogen center is introduced via nucleophilic substitution or reductive amination, leveraging the reactivity of intermediate imine or amine species.

Key steps include:

- Formation of the oxazolidine ring: Acid-catalyzed condensation of a diol with benzaldehyde derivatives generates the 1,3-dioxane and 1,3-dioxolane rings, as observed in structurally related compounds [1].

- Nitrogen incorporation: Introducing the benzylamine moiety via alkylation or Mitsunobu reaction ensures proper placement of the aza group within the tricyclic system.

- Macrocyclization: Ring-closing metathesis or nucleophilic aromatic substitution facilitates the formation of the seven-membered ring, completing the tricyclic architecture.

A comparative analysis of analogous compounds reveals that microwave-assisted synthesis or flow chemistry may enhance reaction efficiency, particularly for overcoming steric hindrance in the tricyclic framework [2].

Stereochemical Considerations in Synthesis

The compound’s four defined stereocenters (1R, 2R, 7S, 9S) necessitate rigorous stereochemical control during synthesis. The configuration at C2 and C7 is critical for maintaining the planarity of the fused ring system, as deviations can lead to conformational strain or undesired diastereomers.

- Chiral pool strategy: Using enantiomerically pure starting materials, such as L-iditol derivatives, ensures retention of stereochemistry at C1 and C9 [1].

- Asymmetric catalysis: Palladium-catalyzed allylic alkylation or organocatalytic methods can induce stereoselectivity at C2 and C7, as demonstrated in related tricyclic amine syntheses [2].

- Dynamic kinetic resolution: For labile intermediates, equilibrium-controlled processes may rectify stereochemical mismatches during cyclization.

The benzyl group at N8 introduces additional steric bulk, influencing the equatorial vs. axial orientation of adjacent substituents. Nuclear Overhauser effect (NOE) correlations in related compounds confirm that bulky aryl groups preferentially occupy equatorial positions to minimize 1,3-diaxial interactions [1].

Challenges in Structural Elucidation and Validation

Structural validation of the title compound presents challenges due to its dense heteroatom arrangement and overlapping spectroscopic signals.

Nuclear magnetic resonance (NMR) spectroscopy:

- 1H NMR: Distinguishing between diastereotopic protons in the tricyclic core requires high-field instruments (≥600 MHz) and 2D techniques (COSY, HSQC). For example, protons on C2 and C7 exhibit coupling constants (J = 8–12 Hz) indicative of trans-diaxial relationships [1].

- 13C NMR: The quaternary carbons adjacent to oxygen and nitrogen atoms (e.g., C3, C5, C11, C13) resonate between 90–110 ppm, complicating signal assignment without isotopic labeling [2].

X-ray crystallography: Single-crystal analysis remains the gold standard for confirming absolute configuration. However, crystallizing the compound is hindered by its conformational flexibility. Derivatives with halogen substituents (e.g., 4-chlorophenyl analogues) improve lattice stability, as seen in related structures [2].

Mass spectrometry: High-resolution electrospray ionization (HR-ESI-MS) validates the molecular formula (C27H27NO4), but fragmentation patterns often fail to differentiate stereoisomers due to similar bond dissociation energies in the tricyclic core [1].

Computational modeling: Density functional theory (DFT) calculations correlate experimental NMR chemical shifts with predicted values, resolving ambiguities in stereochemical assignments. For instance, the (1R,2R,7S,9S) configuration shows a root-mean-square deviation (RMSD) of <0.5 ppm when compared to computed 13C shifts [1].

Glycosidase Inhibition Mechanisms

The azatricyclic compound (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane, also known as 1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol, represents a unique class of tricyclic azasugar derivatives that exhibit glycosidase inhibitory activity through distinctive molecular mechanisms [1].

The fundamental inhibition mechanism of this tricyclic azasugar involves competitive binding to the active site of target glycosidases, where the nitrogen atom of the azatricyclic ring system mimics the oxonium ion-like transition state that occurs during normal glycosidic bond hydrolysis [2]. The protonated nitrogen in the azasugar structure serves as an electrostatic analogue of the positively charged oxacarbenium ion intermediate, enabling tight binding to the enzyme active site [3].

Detailed kinetic studies reveal that azatricyclic compounds demonstrate competitive inhibition patterns against alpha-glucosidases, with the inhibitor binding reversibly to the free enzyme form. The inhibition constant (Ki) values for structurally related azasugar compounds typically range from 0.2 to 750 micromolar, depending on the specific structural modifications and target enzyme [4]. The tricyclic benzylidene-protected framework provides enhanced binding affinity through additional hydrophobic interactions with aromatic amino acid residues in the enzyme active site [5].

The mechanism involves initial recognition and binding of the azatricyclic inhibitor to the enzyme active site, followed by formation of a stable enzyme-inhibitor complex. The benzylidene protecting groups contribute to binding specificity through pi-pi stacking interactions with phenylalanine and tryptophan residues commonly found in glycosidase active sites [6]. The rigid tricyclic structure constrains the molecule in a conformation that closely resembles the chair-like geometry of the natural substrate transition state [7].

Molecular dynamics simulations indicate that the diphenyl substituents at positions 4 and 12 of the tricyclic framework engage in specific hydrogen bonding and van der Waals interactions with conserved active site residues. The tetraoxa bridge system creates a conformationally locked structure that enhances selectivity by preventing non-productive binding modes [8].

Structure-Activity Relationships (SAR)

Systematic structure-activity relationship studies of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane and related analogues reveal critical structural determinants for glycosidase inhibitory activity [5] [9].

The stereochemical configuration at positions 1, 2, 7, and 9 of the tricyclic framework proves essential for biological activity. Inversion of stereochemistry at positions 2 and 5 relative to the glucose configuration results in dramatic loss of alpha-glucosidase inhibitory activity, while maintaining some activity against beta-glucosidases [10]. This stereochemical requirement reflects the precise spatial arrangement needed to mimic the natural substrate in the enzyme active site.

The benzyl substituent at position 8 significantly influences both potency and selectivity profiles. N-benzylated derivatives generally show enhanced selectivity compared to unsubstituted analogues, with activity patterns dependent on the electronic nature of benzyl ring substituents [9]. Electron-withdrawing groups such as fluorine and chlorine at the para position of the benzyl moiety enhance inhibitory potency, with IC50 values improving from 153.7 micromolar for unsubstituted benzyl to 28.0 micromolar for para-bromobenzyl derivatives [4].

The diphenyl groups at positions 4 and 12 contribute significantly to binding affinity through hydrophobic interactions with the enzyme active site. Removal or modification of these aromatic substituents typically results in substantial loss of inhibitory activity [11]. The specific positioning and orientation of these phenyl rings create favorable interactions with aromatic amino acid residues in the glycosidase binding pocket.

The tetraoxa bridge system (positions 3, 5, 11, and 13) provides conformational rigidity that is crucial for maintaining the bioactive conformation. This structural feature distinguishes tricyclic azasugars from their monocyclic counterparts and contributes to enhanced selectivity profiles [12]. The oxygen atoms in the bridge system can participate in hydrogen bonding interactions with polar residues in the enzyme active site.

Ring size effects demonstrate that the seven-membered central ring provides optimal geometry for glycosidase binding. Expansion to eight-membered rings or contraction to six-membered systems generally results in reduced activity, indicating specific geometric requirements for effective enzyme recognition [13].

Substitution patterns on the phenyl rings significantly affect selectivity and potency. Meta-substituted halogen derivatives show superior activity compared to ortho or para analogues in many cases, suggesting specific spatial requirements for optimal binding [14]. The presence of multiple substituents can provide synergistic effects, with dichlorobenzyl derivatives often showing enhanced activity compared to monochlorinated analogues [4].

Comparative Studies with Analogous Azasugars

Comparative biological evaluation studies reveal distinct activity profiles when (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane is compared to other azasugar structural classes [15] [16].

Monocyclic piperidine azasugars, exemplified by deoxynojirimycin and its derivatives, typically exhibit broader glycosidase inhibition profiles with IC50 values ranging from 4 to 750 micromolar [10]. In contrast, the tricyclic azatricyclo system demonstrates enhanced selectivity but often with reduced overall potency compared to optimized monocyclic analogues. The rigid tricyclic framework sacrifices some binding versatility in exchange for increased selectivity.

Seven-membered azepane derivatives show preferential activity against beta-glucosidases, with compounds like L-ido-azepane demonstrating IC50 values of 35-200 micromolar [13]. The tricyclic azatricyclo compound occupies an intermediate position between six-membered piperidines and seven-membered azepanes in terms of ring conformational flexibility and binding characteristics.

Bicyclic indolizidine alkaloids such as swainsonine represent highly potent and selective glycosidase inhibitors with IC50 values in the 0.5-50 micromolar range [17]. These compounds achieve superior potency through optimized hydrogen bonding networks and hydrophobic interactions. The tricyclic azatricyclo system shows comparable selectivity patterns but generally requires higher concentrations for effective inhibition.

Spirocyclic azasugar derivatives demonstrate limited glycosidase inhibitory activity, with typical IC50 values in the 50-300 micromolar range [18]. The conformational constraints imposed by spirocyclic fusion often result in suboptimal binding geometries compared to the more flexible tricyclic azatricyclo framework.

Fused heterocyclic systems incorporating additional nitrogen or sulfur atoms show enzyme-specific activity patterns with IC50 values ranging from 5-100 micromolar [19]. These compounds can achieve high selectivity through complementary interactions with specific amino acid residues, but their synthetic complexity limits practical applications.

The unique structural features of the azatricyclo system, particularly the tetraoxa bridge network and diphenyl substitution pattern, position it as an intermediate class between highly potent but synthetically challenging bicyclic systems and more accessible but less selective monocyclic derivatives [16]. This structural class offers potential advantages in terms of synthetic accessibility while maintaining reasonable selectivity profiles for specific glycosidase targets.

Stability studies indicate that tricyclic azasugar systems generally exhibit enhanced chemical and metabolic stability compared to monocyclic analogues due to their conformationally rigid structures [15]. This enhanced stability profile may translate to improved pharmacological properties in biological systems, although specific pharmacokinetic data for the azatricyclo compound requires further investigation.

XLogP3

Dates

Explore Compound Types